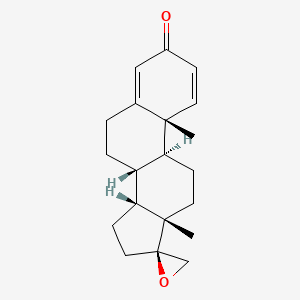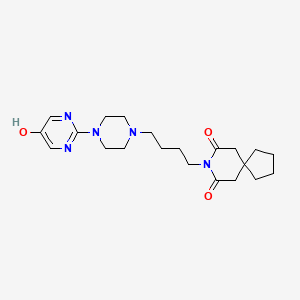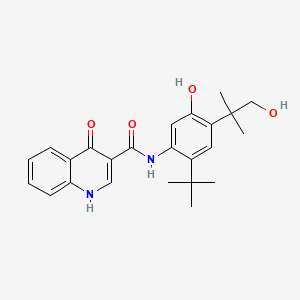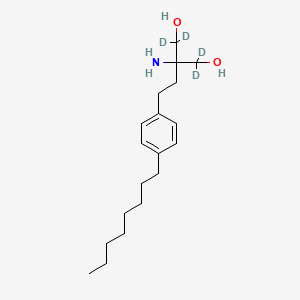
Fingolimod-d4
Übersicht
Beschreibung
Fingolimod-d4 ist eine deuterierte Form von Fingolimod, einem Sphingosin-1-Phosphat-Rezeptor-Modulator. Es wird hauptsächlich als interner Standard in bioanalytischen Methoden zur Quantifizierung von Fingolimod und seinen Metaboliten in biologischen Proben verwendet. Fingolimod selbst ist ein immunmodulierendes Medikament, das zur Behandlung von Multipler Sklerose eingesetzt wird .
Präparationsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet die Einarbeitung von Deuteriumatomen in das Fingolimod-Molekül. Dies wird typischerweise durch die Verwendung deuterierter Reagenzien oder Lösungsmittel während des Syntheseprozesses erreicht. Die spezifischen Synthesewege und Reaktionsbedingungen können variieren, aber sie beinhalten im Allgemeinen mehrere Schritte der organischen Synthese, einschließlich Schutz und Entschützung von funktionellen Gruppen sowie selektive Deuterierung .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen deuterierten Reagenzien und Lösungsmitteln, um die Einarbeitung von Deuteriumatomen zu gewährleisten. Der Produktionsprozess ist auf Ausbeute und Reinheit optimiert, mit strengen Qualitätskontrollmaßnahmen, um die Konsistenz des Endprodukts sicherzustellen .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound kann wie sein nicht-deuteriertes Gegenstück verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Fingolimod kann zu Fingolimod-Phosphat, seinem aktiven Metaboliten, oxidiert werden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am Fingolimod-Molekül zu modifizieren.
Substitution: Substitutionsreaktionen können eingesetzt werden, um verschiedene funktionelle Gruppen in die Fingolimod-Struktur einzubringen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten chemischen Umwandlungen zu gewährleisten .
Hauptprodukte
Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen seinen aktiven Metaboliten, Fingolimod-Phosphat, und verschiedene Derivate, die für weitere Forschung und Entwicklung verwendet werden können .
Wirkmechanismus
Target of Action
Fingolimod-d4, a deuterium-labeled form of Fingolimod , primarily targets the sphingosine 1-phosphate receptors (S1PRs) . These receptors play a crucial role in the immune system and central nervous system (CNS) .
Mode of Action
This compound acts as a sphingosine 1-phosphate receptor modulator . It binds to various S1PR subtypes (1, 3, 4, and 5), leading to their down-regulation or desensitization . This action results in the sequestration of lymphocytes, reducing their numbers in circulation and the CNS .
Biochemical Pathways
This compound affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes, histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α). It also reduces lysophosphatidic acid (LPA) plasma levels and activates protein phosphatase 2A (PP2A) . These actions lead to various downstream effects, including the induction of apoptosis, autophagy, cell cycle arrest, epigenetic regulations, macrophages M1/M2 shift, and enhancement of BDNF expression .
Pharmacokinetics
This compound is efficiently absorbed with an oral bioavailability of >90% . Its absorption is unaffected by dietary intake, allowing it to be taken without regard to meals . This compound and its active metabolite, Fingolimod-phosphate, have a half-life of 6–9 days . Steady-state pharmacokinetics are reached after 1–2 months of daily dosing . This compound is extensively metabolized, with biotransformation occurring via three main pathways: reversible phosphorylation to Fingolimod-phosphate, hydroxylation and oxidation to yield inactive carboxylic acid metabolites, and formation of non-polar ceramides .
Result of Action
The action of this compound leads to profound reduction in T-cell numbers in circulation and the CNS, thereby suppressing inflammation and symptoms of multiple sclerosis (MS) . It also modulates a range of other molecular pathways deeply rooted in disease initiation or progression . Experimental reports have associated the drug with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer .
Action Environment
The bioavailability of this compound is unaffected by multiple daily doses up to 24 months . .
Biochemische Analyse
Biochemical Properties
Fingolimod-d4 plays a crucial role in biochemical reactions by modulating sphingosine 1-phosphate receptors. It interacts with various enzymes, proteins, and other biomolecules. This compound is phosphorylated by sphingosine kinase 2 to form fingolimod-phosphate, which then binds to sphingosine 1-phosphate receptors (S1PRs) on the surface of lymphocytes . This binding prevents lymphocytes from exiting lymph nodes, thereby reducing their presence in the central nervous system and mitigating autoimmune attacks in multiple sclerosis .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By binding to sphingosine 1-phosphate receptors, this compound induces lymphocyte sequestration, reducing their circulation and subsequent infiltration into the central nervous system . This action helps in reducing inflammation and neurodegeneration in multiple sclerosis. Additionally, this compound has been shown to induce apoptosis, autophagy, and cell cycle arrest in certain cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its active metabolite, fingolimod-phosphate. This metabolite binds to sphingosine 1-phosphate receptors, particularly S1PR1, S1PR3, S1PR4, and S1PR5 . The binding of fingolimod-phosphate to these receptors leads to their internalization and degradation, resulting in functional antagonism. This process inhibits lymphocyte egress from lymph nodes and reduces their migration to sites of inflammation . Additionally, this compound modulates various signaling pathways, including the PI3K/Akt pathway, which is involved in cell survival and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard laboratory conditions, but its effects can vary depending on the duration of exposure. Long-term studies have shown that continuous exposure to this compound can lead to sustained lymphocyte sequestration and reduced inflammation . Prolonged use may also result in receptor desensitization and reduced efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces lymphocyte circulation and inflammation without significant adverse effects . At higher doses, this compound can cause toxic effects, including bradycardia, macular edema, and increased susceptibility to infections . These dose-dependent effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by sphingosine kinase 2 to form fingolimod-phosphate . Additionally, it undergoes oxidation by cytochrome P450 4F2 and fatty acid-like metabolism to various inactive metabolites . These metabolic pathways are crucial for the regulation of this compound’s bioavailability and therapeutic efficacy .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with sphingosine 1-phosphate receptors. It is primarily localized in lymphoid tissues, where it exerts its immunomodulatory effects . This compound is also distributed to the central nervous system, where it helps reduce neuroinflammation and neurodegeneration . The transport and distribution of this compound are influenced by its binding to plasma proteins and its ability to cross the blood-brain barrier .
Subcellular Localization
This compound is localized in various subcellular compartments, including the plasma membrane, cytoplasm, and nucleus . Its subcellular localization is influenced by its phosphorylation status and interaction with sphingosine 1-phosphate receptors . This compound’s activity and function are modulated by its localization, with its immunomodulatory effects primarily occurring at the plasma membrane and its apoptotic effects occurring in the cytoplasm and nucleus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fingolimod-d4 involves the incorporation of deuterium atoms into the fingolimod molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. The specific synthetic routes and reaction conditions can vary, but they generally involve multiple steps of organic synthesis, including protection and deprotection of functional groups, as well as selective deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The production process is optimized for yield and purity, with stringent quality control measures to ensure the consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Fingolimod-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Fingolimod can be oxidized to form fingolimod-phosphate, its active metabolite.
Reduction: Reduction reactions can be used to modify the functional groups on the fingolimod molecule.
Substitution: Substitution reactions can be employed to introduce different functional groups into the fingolimod structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products
The major products formed from the reactions of this compound include its active metabolite, fingolimod-phosphate, and various derivatives that can be used for further research and development .
Wissenschaftliche Forschungsanwendungen
Fingolimod-d4 wird in der wissenschaftlichen Forschung häufig für folgende Anwendungen eingesetzt:
Bioanalytische Methoden: Als interner Standard in Hochleistungsflüssigkeitschromatographie- und Massenspektrometrie-Methoden zur Quantifizierung von Fingolimod und seinen Metaboliten in biologischen Proben.
Pharmakokinetische Studien: Um die Absorption, Verteilung, Metabolisierung und Ausscheidung von Fingolimod im Körper zu untersuchen.
Arzneimittelentwicklung: Bei der Entwicklung neuer therapeutischer Wirkstoffe, die auf der Fingolimod-Struktur basieren.
Forschung zur Multiplen Sklerose: Um die Wirkmechanismen und therapeutischen Wirkungen von Fingolimod bei der Behandlung von Multipler Sklerose zu untersuchen.
Wirkmechanismus
This compound übt als interner Standard keine pharmakologischen Wirkungen aus. Fingolimod selbst wirkt durch Bindung an Sphingosin-1-Phosphat-Rezeptoren auf Lymphozyten, wodurch deren Austritt aus den Lymphknoten verhindert wird. Dies reduziert die Anzahl der Lymphozyten im peripheren Blut, wodurch die Immunantwort moduliert und Entzündungen bei Multipler Sklerose reduziert werden .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Fingolimod: Die nicht-deuterierte Form von Fingolimod-d4, die als immunmodulierendes Medikament verwendet wird.
Fingolimod-Phosphat: Der aktive Metabolit von Fingolimod, der seine therapeutischen Wirkungen entfaltet.
Andere Sphingosin-1-Phosphat-Rezeptor-Modulatoren: Verbindungen wie Siponimod und Ozanimod, die ebenfalls auf Sphingosin-1-Phosphat-Rezeptoren abzielen.
Einzigartigkeit
This compound ist einzigartig in seiner Verwendung als interner Standard für bioanalytische Methoden. Die Einarbeitung von Deuteriumatomen liefert eine eindeutige Massenänderung, die eine genaue Quantifizierung von Fingolimod und seinen Metaboliten in komplexen biologischen Matrizen ermöglicht .
Eigenschaften
IUPAC Name |
2-amino-1,1,3,3-tetradeuterio-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22/h9-12,21-22H,2-8,13-16,20H2,1H3/i15D2,16D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGQTZUTZRNORY-ONNKGWAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(CCC1=CC=C(C=C1)CCCCCCCC)(C([2H])([2H])O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of using Fingolimod-d4 in the analysis of Fingolimod in biological samples?
A1: this compound is employed as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying Fingolimod in human blood []. Internal standards are crucial in bioanalysis to correct for variations during sample preparation and ionization efficiency in the mass spectrometer. They improve the accuracy and precision of the method.
Q2: Can you elaborate on the analytical method validation parameters specifically impacted by using this compound?
A2: The use of this compound directly influences several key method validation parameters:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



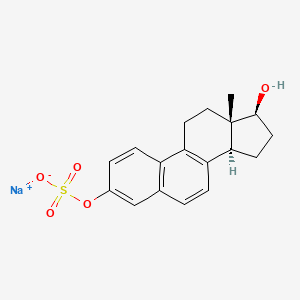
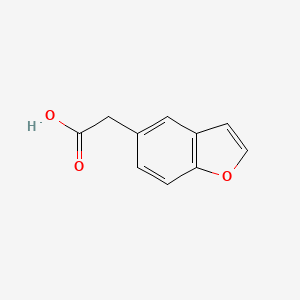
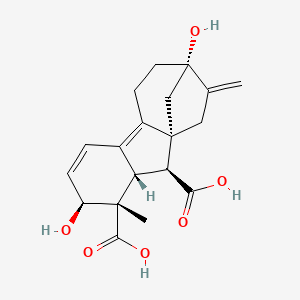
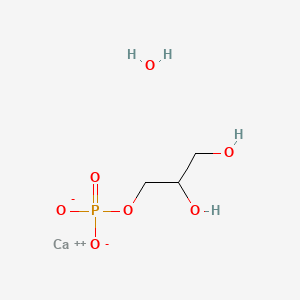
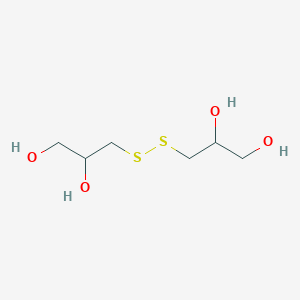

![1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone](/img/structure/B602394.png)
